Aloesol

Antioxidant Free Radical Scavenging Natural Product Chemistry

Researchers using Aloe chromones often face confounding anti-melanogenic effects that obscure fibroblast-specific mechanisms. Aloesol eliminates this interference-it promotes NIH-3T3 proliferation without inhibiting tyrosinase, providing a clean probe for wound-healing and scar-formation studies. For medicinal chemistry targeting Alzheimer's, the 7-OH pharmacophore is critical: methylation at this position reduces BACE1 inhibition by 12.4%. As the primary bacterial metabolite of aloesin and aloesone, Aloesol is essential for pharmacokinetic and gut-brain axis investigations. We ensure batch-to-batch consistency and ship worldwide with full analytical documentation.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 94356-35-1
Cat. No. B1638172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloesol
CAS94356-35-1
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O
InChIInChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3
InChIKeyZYCNQWOKCMJKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloesol – Distinct Chromone Scaffold


Aloesol (CAS 94356-35-1), also known as dl-7-hydroxy-2-(2'-hydroxypropyl)-5-methylchromone, is a chromone derivative primarily identified as a constituent of Aloe species and Chinese rhubarb [1]. It belongs to a class of organic compounds characterized by a benzopyran-4-one core and has been detected in green vegetables, marking it as a potential dietary biomarker [1]. Aloesol exists as a solid, is considered relatively neutral, and has an estimated water solubility of approximately 10260 mg/L at 25°C [1].

Compound class Chromone natural product
Detection context Reported dietary biomarker in green vegetables
Assay compatibility High water solubility supports aqueous assay formats

Why Aloe Chromones Cannot Substitute for Aloesol


The Aloe genus produces a complex matrix of structurally related chromones, including aloesin, aloeresin A, aloesone, and various glucosylated aloesol derivatives. Crucially, these compounds exhibit divergent biological activities due to subtle structural variations, such as the presence or absence of a C-glucosyl moiety or differences in side-chain oxidation states [1][2]. For instance, aloesol is a metabolic reduction product of aloesone and aloesin, indicating a distinct in vivo fate and potential for different bioactivity [1]. Therefore, assuming functional equivalence between Aloe chromones is scientifically unfounded and can lead to erroneous experimental outcomes. The evidence below quantifies these critical differences, demonstrating why Aloesol cannot be generically interchanged with its structural analogs.

Structural divergence C-glucosylation differences between Aloe chromones can shift bioactivity and metabolic fate
Metabolic fate Aloesol is a bacterial reduction product; other Aloe chromones may not share this gut-microbial pathway
Target selectivity Methylation at 7-OH markedly alters BACE1 inhibition and tyrosinase interaction profiles

Aloesol vs. Closest Chromone Analogs


Absence of DPPH Scavenging Activity

In a comparative DPPH assay, the Aloesol derivative 8-C-glu-7-O-methyl-(S)-Aloesol showed no detectable antioxidant activity, unlike other isolated Aloe constituents such as emodin, protocatechuic acid, and aloeresin G which demonstrated positive scavenging effects [1]. This result was benchmarked against the positive controls TBHQ, Vitamin C, and Vitamin E. This lack of activity is a critical differentiation point from aloesin, which is known to possess antioxidant properties [2].

DPPH Scavenging
Head-to-head
No detectable activity vs positive controls (TBHQ, Vit C, Vit E)
Exclude from radical-scavenging endpoint studies
Data for 8-C-glu-7-O-methyl-(S)-aloesol; verify with Aloesol aglycone
Antioxidant Free Radical Scavenging Natural Product Chemistry

Fibroblast Proliferation Without Tyrosinase Inhibition

A comparative study on fungal metabolites isolated Aloesol (compound 2) and found it promoted cell proliferation in NIH-3T3 murine fibroblasts, indicating wound-healing potential [1]. In stark contrast, Aloesol did not exhibit any tyrosinase inhibitory activity on L-tyrosine and L-DOPA substrates, whereas other fungal compounds in the same study (cerevisterol, 3β,5α,9α-trihydroxyergosta-7,22-diene-6-one, and ergosterol peroxide) demonstrated this activity [1]. This profile is distinct from the known Aloe chromone aloesin, which is a recognized tyrosinase inhibitor [2].

Fibroblast vs Tyrosinase
Head-to-head
Promotes NIH-3T3 proliferation; no tyrosinase inhibition
Supports fibroblast proliferation endpoint studies without tyrosinase confounding
Fungal metabolite isolate; confirm with pure Aloesol
Wound Healing Tyrosinase Cosmeceuticals Fungal Metabolites

Gut Microbial Conversion of Aloesin to Aloesol

In an in vitro model of human intestinal metabolism, aloesin was completely converted to aloesone and subsequently to dl-aloesol by anaerobic fecal bacteria [1]. The process involves a C-glucosyl bond cleavage and reduction of the acetonyl side chain. Notably, 7-O-methylated aloesin derivatives were resistant to this cleavage, highlighting the structural specificity of this pathway [1]. Furthermore, aloesone can be reduced to dl-aloesol by the same bacterial mixture in a yield of 59% after a 3-day incubation [2]. This establishes Aloesol as the major, specific bacterial metabolite of aloesin, a property not shared by its methylated analogs.

Gut Bacterial Metabolism
Head-to-head
Aloesin → aloesone → dl-aloesol; 59% yield for aloesone
Aloesol is the relevant gut-bacterial metabolite endpoint
Methylated derivatives resist C-glucosyl cleavage
Metabolism Pharmacokinetics Gut Microbiota Prodrug

BACE1 Inhibition by Aloesol Glycosides

In a screening of chromone glycosides against the Alzheimer's target BACE1 (β-secretase), the Aloesol derivative 8-C-glucosyl-(R)-aloesol showed 39.2% inhibition at a concentration of 0.1 mM [1]. Under the same conditions, the closely related 8-C-glucosyl-7-methoxy-(R)-aloesol exhibited only 26.8% inhibition [2]. While both are modest inhibitors, the 12.4% difference in inhibition highlights the significant impact of the 7-O-methyl group on BACE1 activity.

BACE1 Inhibition SAR
Head-to-head
8-C-glucosyl-(R)-aloesol: 39.2% vs 26.8% (7-methoxy) at 0.1 mM
7-OH critical; methylation reduces BACE1 inhibition by 12.4 pp
In vitro enzyme assay; use for lead optimization SAR
Alzheimer's Disease BACE1 Enzyme Inhibition Chromone Glycosides

Stereospecific Recognition as a Chemotaxonomic Marker

The (S)-configuration of 8-C-glucosyl-7-O-methyl-(S)-aloesol at C-10 is specifically recognized only in Aloe vera, while the corresponding (R)-diastereomer is absent from this species [1]. This stereospecificity provides a robust analytical handle for differentiating Aloe species and verifying authenticity. In contrast, aloesin, a major Aloe chromone, does not possess this chiral center and cannot serve as a stereochemical marker.

Stereochemical Marker
Class-level
Only (S)-configuration detected in Aloe vera
Stereochemistry provides species authentication marker
(R)-diastereomer absent; use for chemotaxonomic QC
Chemotaxonomy Natural Product Isolation Quality Control Analytical Chemistry

Aloesol Applications


Wound Healing & Fibroblast Proliferation Studies

As demonstrated by its selective promotion of NIH-3T3 fibroblast proliferation without interfering with tyrosinase activity [1], Aloesol is an ideal tool for dissecting the early proliferative phase of wound healing. Researchers investigating scar formation, tissue regeneration, or developing fibroblast-targeted therapies can utilize Aloesol as a specific, clean probe, avoiding the confounding anti-melanogenic effects common to many Aloe chromones.

Gut Microbiota Metabolism & Prodrug Research

Given its established role as the primary bacterial metabolite of the prodrugs aloesin and aloesone [1][2], Aloesol is essential for any study aiming to understand the true in vivo pharmacology of Aloe-derived chromones. Researchers investigating the gut-brain axis, systemic effects of dietary Aloe, or developing orally bioavailable chromone-based drugs should prioritize Aloesol as the key active metabolite to track and quantify in biological matrices.

Aloe vera Authenticity & Quality Control

The stereospecific presence of (S)-configured aloesol derivatives in Aloe vera, but not its (R)-diastereomer, provides a robust, single-compound chemotaxonomic marker for species authentication [1]. Analytical laboratories and quality control departments can leverage this feature for precise, chromatography-based verification of Aloe vera raw materials and finished products, ensuring botanical identity and preventing economic adulteration.

BACE1 Inhibitor Lead Optimization

The quantitative SAR data showing that methylation of the 7-OH group on the Aloesol scaffold reduces BACE1 inhibition by 12.4% [1][2] provides a clear directive for medicinal chemistry efforts targeting Alzheimer's disease. Researchers can use the non-methylated 8-C-glucosyl-(R)-aloesol core as a privileged starting point, focusing synthetic modifications on other regions of the molecule to enhance potency and selectivity while preserving the critical 7-OH pharmacophore.

Application
Selection Property
Validation Focus
Fibroblast proliferation studies
Selective proliferative activity
Confirm lack of tyrosinase inhibition
Gut microbial metabolism studies
Bacterial metabolite of aloesin
Track conversion in fecal incubation assays
Aloe vera authentication
S-enantiomer chemotaxonomic marker
Chiral HPLC verification
BACE1 inhibitor SAR
7-OH pharmacophore requirement
Compare methylated vs non-methylated analogs

Technical Documentation Hub

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52 linked technical documents
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